tert-butyl 2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazolopyridine core, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes amide formation with the appropriate carboxylic acid derivative. This intermediate is then subjected to cyclization reactions to form the thiazolopyridine core. The final step involves esterification with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. The use of continuous flow reactors and other advanced manufacturing techniques could also be explored to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the amide group to an amine.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound could be investigated for its potential as a pharmacophore in drug design. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In materials science, the compound’s unique electronic properties could be exploited in the design of organic semiconductors or other advanced materials. Its stability and reactivity also make it suitable for use in various industrial applications, such as catalysis or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which tert-butyl 2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The thiophene and thiazolopyridine moieties could play a role in binding to specific molecular targets, while the tert-butyl ester could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxamide or thiophene-3-carboxylic acid share the thiophene ring structure.
Thiazolopyridine derivatives: Compounds like thiazolo[5,4-c]pyridine-2-carboxamide have a similar core structure.
tert-Butyl esters: Compounds such as tert-butyl acetate or tert-butyl benzoate share the tert-butyl ester functional group.
Uniqueness: The uniqueness of tert-butyl 2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate lies in its combination of these functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
tert-butyl 2-(thiophene-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-16(2,3)22-15(21)19-6-4-11-12(8-19)24-14(17-11)18-13(20)10-5-7-23-9-10/h5,7,9H,4,6,8H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYFINNPSSVWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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